molecular formula C14H22FN B1461364 [2-(4-Fluorophenyl)ethyl](hexan-2-yl)amine CAS No. 1157527-18-8

[2-(4-Fluorophenyl)ethyl](hexan-2-yl)amine

Cat. No.: B1461364
CAS No.: 1157527-18-8
M. Wt: 223.33 g/mol
InChI Key: ONUHXXDIJZMDMW-UHFFFAOYSA-N
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Description

[2-(4-Fluorophenyl)ethyl](hexan-2-yl)amine is a useful research compound. Its molecular formula is C14H22FN and its molecular weight is 223.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Environmental Fate and Toxicity

Nitrogen-containing compounds, such as 2-(4-Fluorophenyl)ethylamine, are assessed for their environmental fate and mammalian toxicity. Studies have focused on the degradation products of chemical warfare agents, highlighting the persistence and toxicity of certain degradation products in the environment (Munro et al., 1999).

Analytical Methods for Detection

The development of sensitive and selective analytical methods for the detection of nitrogen-containing compounds in various matrices is crucial. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been employed to detect and quantify these compounds in environmental samples and food products (Önal, 2007).

Removal and Degradation Techniques

Advanced oxidation processes (AOPs) have been explored for the degradation of nitrogen-containing compounds, with a focus on their effectiveness in breaking down recalcitrant molecules into less harmful products. These techniques include photocatalytic degradation and Fenton/photo-Fenton processes, which generate hydroxyl radicals for the mineralization of pollutants (Bhat & Gogate, 2021).

Applications in Materials Science

Nitrogen-containing organic compounds are utilized in the synthesis of novel materials with specific functionalities. For instance, their role in the creation of metal–organic frameworks (MOFs) for gas separation and purification showcases their importance in designing materials with tailored pore structures and surface functionalities for selective gas adsorption (Lin et al., 2017).

Pharmaceutical and Chemical Industries

In pharmaceutical and chemical syntheses, the reductive amination process, involving compounds like 2-(4-Fluorophenyl)ethylamine, is a key reaction for producing a wide range of amine-containing drugs and chemicals. This process underscores the versatility and significance of nitrogen-containing compounds in industrial applications (Irrgang & Kempe, 2020).

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]hexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FN/c1-3-4-5-12(2)16-11-10-13-6-8-14(15)9-7-13/h6-9,12,16H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUHXXDIJZMDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)NCCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.